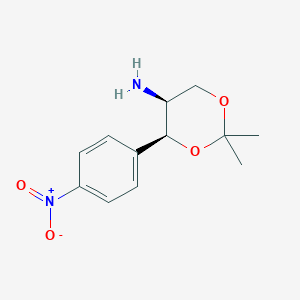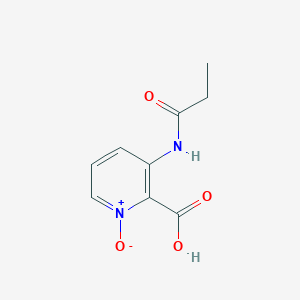
1-Oxo-3-propanamido-1lambda~5~-pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-3-(propanoylamino)pyridine 1-oxide is an organic compound with the molecular formula C9H10N2O4 It contains a pyridine ring substituted with a carboxylic acid group, a propanoylamino group, and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Propanoylamino Group: The propanoylamino group can be introduced by reacting the pyridine derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the N-Oxide Group: The N-oxide functional group can be introduced by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc and acetic acid, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Carboxy-3-(propanoylamino)pyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, while the carboxylic acid and propanoylamino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can be compared with other similar compounds, such as:
2-Carboxypyridine: Lacks the propanoylamino and N-oxide groups, making it less versatile in terms of chemical reactivity and biological activity.
3-(Propanoylamino)pyridine: Lacks the carboxylic acid and N-oxide groups, which may limit its applications in certain fields.
Pyridine N-oxide: Lacks the carboxylic acid and propanoylamino groups, making it less suitable for applications requiring these functional groups.
The uniqueness of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in scientific research.
Eigenschaften
CAS-Nummer |
400723-02-6 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-oxido-3-(propanoylamino)pyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-7(12)10-6-4-3-5-11(15)8(6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
BOKOAZIFCMXNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C([N+](=CC=C1)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


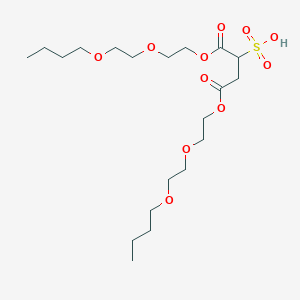
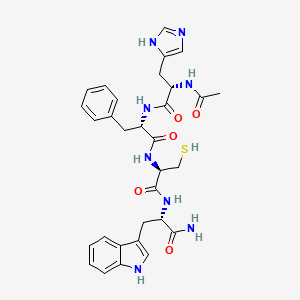
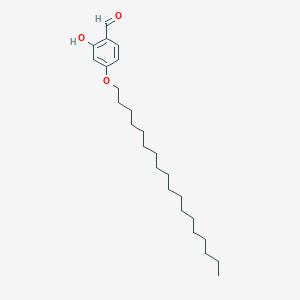
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
